Compstatin control peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

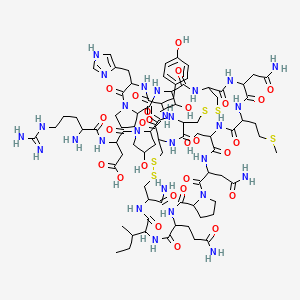

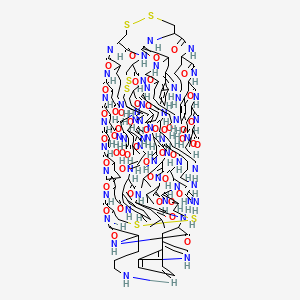

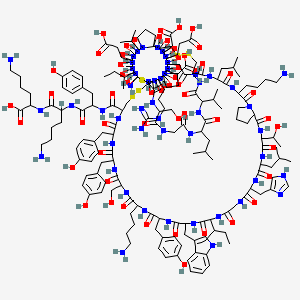

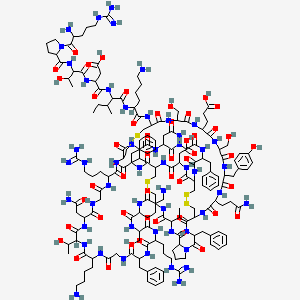

コンスタチン制御ペプチドは、補体系、特に中心成分C3を標的とする強力な阻害効果で知られる環状トリデカペプチドです。 これはもともとファージディスプレイライブラリーによって発見され、ヒト補体系を調節する能力により、臨床応用において大きな可能性を示しています .

作用機序

コンスタチン制御ペプチドは、補体系の中心成分C3に結合することでその効果を発揮します。 この結合により、C3がその活性フラグメントC3aとC3bに切断されるのを防ぎ、補体カスケードのダウンストリーム活性化を阻害します。 C3活性化の阻害は、膜攻撃複合体の形成とそれに続く炎症反応を防ぐために不可欠です .

類似の化合物:

エクリズマブ: コンスタチンよりも後の段階で補体系を阻害する抗C5抗体。

ラブリズマブ: エクリズマブと同様のメカニズムを持つ別の抗C5抗体。

Cp40: 薬物動態特性が向上したコンスタチンの誘導体.

独自性: コンスタチン制御ペプチドは、中心成分C3を標的とする能力においてユニークであり、C5を標的とするエクリズマブやラブリズマブなどの化合物と比較して、より幅広い補体系の阻害を提供します。 このより幅広い阻害により、コンスタチンは、より幅広い補体媒介性疾患の治療のための有望な候補となっています .

生化学分析

Biochemical Properties

The Compstatin control peptide binds to C3 in a reversible manner and inhibits the convertase-mediated cleavage of C3 to C3a and C3b . This interaction is highly selective and does not occur with other complement components . The binding of this compound to C3 prevents the essential conversion of C3 to C3b, impairing all initiation, amplification, and terminal pathways of complement .

Cellular Effects

The this compound has been shown to effectively prevent hemolysis and opsonization of paroxysmal nocturnal hemoglobinuria (PNH) erythrocytes in vitro . By inhibiting C3 activation, it prevents the deposition of C3 fragments on PNH erythrocytes . This can lead to a reduction in clinically meaningful extravascular hemolysis .

Molecular Mechanism

The molecular mechanism of action of the this compound involves binding to C3 and inhibiting its activation . This prevents the formation of the C3 convertase and the subsequent cleavage of C3 into C3a and C3b . This mechanism of action is unique to the this compound and does not involve any other complement components .

Temporal Effects in Laboratory Settings

The effects of the this compound have been studied over time in laboratory settings. It has been shown to have a prolonged elimination half-life of more than 5 days . It may potentially affect the plasma levels of C3 .

Dosage Effects in Animal Models

In animal models, the this compound has been shown to have dose-dependent effects. It efficiently prevents hemolysis and opsonization of PNH erythrocytes at a concentration of approximately 4 µM, with full inhibition observed at 6 µM .

Metabolic Pathways

The this compound is involved in the complement activation pathway, where it binds to C3 and inhibits its activation . This prevents the formation of the C3 convertase and the subsequent cleavage of C3 into C3a and C3b .

Transport and Distribution

準備方法

合成経路と反応条件: コンスタチン制御ペプチドは、固相ペプチド合成 (SPPS) を用いて合成されます。 このプロセスには、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することが含まれます。 コンスタチンの環状構造は、システイン残基間のジスルフィド橋の形成によって達成されます。 反応条件は、通常、不要な副反応を防ぐための保護基の使用、およびN,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬を使用してペプチド結合形成を促進することが含まれます .

工業生産方法: コンスタチン制御ペプチドの工業生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。 自動ペプチド合成機が使用され、高い収率と純度が保証されます。 最終製品は、高性能液体クロマトグラフィー (HPLC) を含む厳格な精製プロセスを経て、不純物を除去します .

化学反応の分析

反応の種類: コンスタチン制御ペプチドは、そのペプチド性のために主に置換反応を起こします。 ジスルフィド橋の形成は、その合成における重要な反応です。 さらに、酸性または塩基性条件下で加水分解を受け、ペプチド結合の切断につながる可能性があります .

一般的な試薬と条件:

置換反応: DIC や HOBt などのカップリング試薬。

ジスルフィド橋の形成: ヨウ素または空気酸化などの酸化剤。

主な生成物: これらの反応の主な生成物は、環状コンスタチン制御ペプチド自体です。 加水分解により、より小さなペプチドフラグメントが生成される可能性があります .

4. 科学研究の応用

コンスタチン制御ペプチドは、幅広い科学研究の応用があります。

化学: ペプチド合成と環状ペプチド形成の研究のためのモデル化合物として使用されます。

生物学: 免疫応答の一部である補体系の調節における役割が調査されています。

科学的研究の応用

Compstatin control peptide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and cyclic peptide formation.

Biology: Investigated for its role in modulating the complement system, which is part of the immune response.

Medicine: Shows potential in treating diseases involving complement system dysregulation, such as age-related macular degeneration and paroxysmal nocturnal hemoglobinuria

Industry: Utilized in the development of complement inhibitors for therapeutic applications

類似化合物との比較

Eculizumab: An anti-C5 antibody that inhibits the complement system at a later stage compared to compstatin.

Ravulizumab: Another anti-C5 antibody with a similar mechanism to eculizumab.

Cp40: A derivative of compstatin with enhanced pharmacokinetic properties.

Uniqueness: Compstatin control peptide is unique in its ability to target the central component C3, providing a broader inhibition of the complement system compared to compounds like eculizumab and ravulizumab, which target C5. This broader inhibition makes compstatin a promising candidate for treating a wider range of complement-mediated diseases .

特性

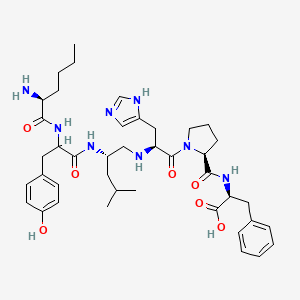

IUPAC Name |

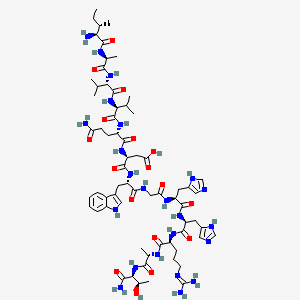

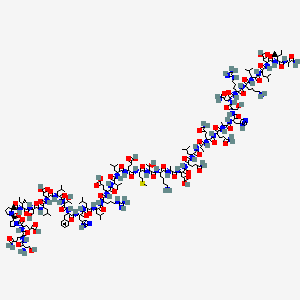

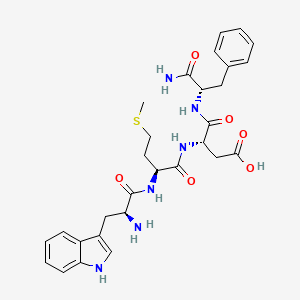

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZITDYWAOPDD-LSPMIEDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H101N23O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1488.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)